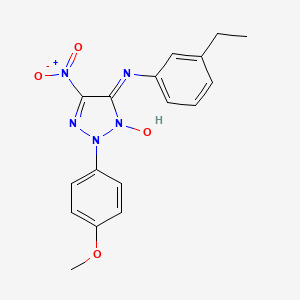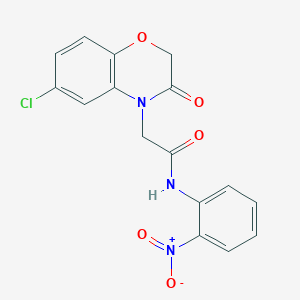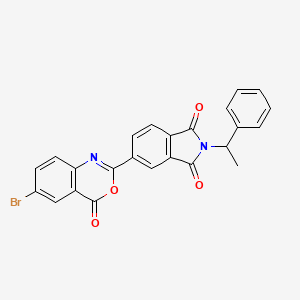![molecular formula C23H38N4O4S2 B4195849 N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4195849.png)
N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea
Vue d'ensemble
Description
N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea, also known as DIBSMT, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the family of thiourea derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the migration and invasion of cancer cells, which is an important step in metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have minimal toxicity in normal cells and tissues. However, one of the limitations of using N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Orientations Futures
There are several future directions for research on N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea. One area of research is to further elucidate its mechanism of action and identify the specific enzymes and proteins that it targets. Another area of research is to optimize its use in combination with other cancer drugs to increase its efficacy. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea in humans. Overall, N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea has shown promising results in preclinical studies and has the potential to be a valuable addition to cancer treatment options.
Applications De Recherche Scientifique
N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth and proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and colon cancer. In preclinical studies, N,N-diisobutyl-N'-[2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)phenyl]thiourea has shown promising results in reducing tumor size and increasing survival rates in animal models.
Propriétés
IUPAC Name |
1,1-bis(2-methylpropyl)-3-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O4S2/c1-18(2)16-26(17-19(3)4)23(32)24-21-15-20(33(28,29)27-9-13-31-14-10-27)5-6-22(21)25-7-11-30-12-8-25/h5-6,15,18-19H,7-14,16-17H2,1-4H3,(H,24,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEOJCNTNOHINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)NC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(2-methylpropyl)-3-[2-(morpholin-4-yl)-5-(morpholin-4-ylsulfonyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide](/img/structure/B4195767.png)

![4-oxo-N-(tetrahydro-2-furanylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4195788.png)
![isopropyl 4-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoyl]amino}benzoate](/img/structure/B4195793.png)

![N-(2-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4195807.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4195815.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B4195818.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4195829.png)
![1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4195833.png)
![N,N'-bis[2-(4-morpholinyl)ethyl]-1,2-hydrazinedicarbothioamide](/img/structure/B4195836.png)
![7-[chloro(difluoro)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4195863.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]hexanamide](/img/structure/B4195870.png)